molecular formula C28H44O3 B1234410 24,25-Dihydroxyergocalciferol CAS No. 71183-99-8

24,25-Dihydroxyergocalciferol

Cat. No. B1234410
CAS RN: 71183-99-8
M. Wt: 428.6 g/mol
InChI Key: BPEQZNMKGFTMQE-BJWACDMPSA-N
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Description

Synthesis Analysis

The synthesis of 24,25-dihydroxyergocalciferol involves hydroxylation reactions where ergocalciferol (Vitamin D2) undergoes enzymatic conversion. A significant step is the 24-hydroxylation of 1,25-dihydroxyergocalciferol, a process that represents a deactivation step of the vitamin D metabolites, highlighting metabolic differences between ergocalciferol and cholecalciferol (Vitamin D3) (Horst et al., 1986).

Molecular Structure Analysis

The crystal and molecular structure studies of Vitamin D metabolites offer insights into their biological functions. The structure of these compounds, including 1,25-dihydroxycholecalciferol analogs, provides a foundation for understanding the physical and chemical behavior of 24,25-dihydroxyergocalciferol. The A-ring conformation and the side-chain orientation are critical for their biological activity and interaction with receptors (Pietraszek et al., 2013).

Chemical Reactions and Properties

24,25-Dihydroxyergocalciferol participates in various chemical reactions, including hydroxylation and conversion to other metabolites within the vitamin D metabolic pathway. Its interaction with enzymes and receptors underscores its biochemical significance, albeit with lesser activity in calcium metabolism compared to the more active forms of Vitamin D (Jones et al., 1980).

Scientific Research Applications

1. Binding Affinity and Displacement Potency

24(R),25-Dihydroxyergocalciferol (24,25-(OH)2-D2) has been studied for its binding affinity. It is notably less potent than its analogs in displacing serum binding proteins in rats. This suggests differences in the contributions of vitamin D2 metabolites in plasma extracts, particularly in patients given large doses of vitamin D2 (Jones et al., 1980).

2. Metabolism and Deactivation

1,24,25-Trihydroxyergocalciferol, derived from 1,25-dihydroxyergocalciferol and 24,25-dihydroxyergocalciferol, shows differences in affinity for various receptors and transport proteins. This metabolite is considerably less active in stimulating intestinal calcium transport and bone calcium resorption, revealing differences in ergocalciferol and cholecalciferol metabolism in mammals (Horst et al., 1986).

3. Receptor Binding in Bone Formation

Research indicates the presence of specific cytoplasmic and possibly nuclear receptors for 24,25-dihydroxycholecalciferol in the long bones of newborn rats. This finding suggests a potential role for 24,25-dihydroxycholecalciferol in the metabolism of developing skeletal tissues (Sömjen et al., 1982).

4. Anticancer Potential

Hybrid analogs of 1,25-dihydroxyergocalciferol, such as PRI-5201 and PRI-5202, were synthesized as potential anticancer agents. These analogs combine modifications of the A-ring with ergocalciferol-like side-chains, showing promise in the treatment of human cancer cell lines (Pietraszek et al., 2013).

5. Role in Bone Mineralization

24,25-Dihydroxycholecalciferol has been shown to prevent osteoporotic changes and effectively stimulate bone mineralization in hypokinetic rats. It does not increase nephrocalcinosis or exhibit toxic effects as measured by body mass variations (Sergeev et al., 1982).

Future Directions

The future directions of 24,25-Dihydroxyergocalciferol research could involve the development of vitamin D analogs that can separate the effects of the active metabolite 1,25-dihydroxyvitamin D (1,25 (OH)2 D) on calcium and phosphate homeostasis from its effects on other biologic processes . This could potentially target specific diseases with minimal side effects .

properties

IUPAC Name

(E,3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23-,24-,25+,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEQZNMKGFTMQE-BJWACDMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@](C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

24,25-Dihydroxyergocalciferol

CAS RN

71183-99-8
Record name 24,25-Dihydroxyvitamin D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071183998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
RL Horst, TA Reinhardt, CF Ramberg… - Journal of Biological …, 1986 - Elsevier
1,24,25-Trihydroxyergocalciferol was isolated from bovine kidney homogenates incubated with 1,25-dihydroxyergocalciferol and from chick kidney homogenates incubated with 24,25-…
Number of citations: 95 www.sciencedirect.com
BW Hollis - Journal of steroid biochemistry, 1984 - Elsevier
The comparison of equilibrium and disequilibrium assay conditions for ergocalciferol, cholecalciferol and their major metabolites were investigated to evaluate: (1) optimization of …
Number of citations: 157 www.sciencedirect.com
P Glendenning, GT Chew, CA Inderjeeth, M Taranto… - Bone, 2013 - Elsevier
We previously showed that oral cholecalciferol and ergocalciferol have comparable effects in decreasing circulating parathyroid hormone (PTH), despite a greater increase in total …
Number of citations: 51 www.sciencedirect.com
JP Goff, RL Horst, ET Littledike - The Journal of Nutrition, 1982 - Elsevier
The plasma concentrations of calcium, phosphorus, magnesium, hydroxyproline, vitamin D, and vitamin D metabolites were determined in cows and their colostrum-deprived calves. At …
Number of citations: 29 www.sciencedirect.com
L Navarro Suarez, S Thein, C Kallinich, S Rohn - Molecules, 2019 - mdpi.com
The electrochemical behavior of the vitamers cholecalciferol and ergocalciferol was investigated in order to determine whether it is possible to evaluate phase-I and phase-II metabolism …
Number of citations: 6 www.mdpi.com
BW Hollis, JL Napoli - Clinical chemistry, 1985 - academic.oup.com
We describe a faster, more-sensitive radioimmunoassay for vitamin D in plasma. Antibodies were generated in rabbits immunized with a new vitamin D analog, the 23,24,25,26,27-…
Number of citations: 163 academic.oup.com
BW Hollis, JQ Kamerud, SR Selvaag… - Clinical …, 1993 - academic.oup.com
We report here the first radioimmunoassay for a vitamin D metabolite utilizing a radioiodinated tracer. Antibodies were generated in a goat immunized with the vitamin D analog 23, 24, …
Number of citations: 506 academic.oup.com
RL Horst, NJ Koszewski, TA Reinhardt - Biochemistry, 1990 - ACS Publications
Materials and Methods General. High-pressure liquid chromatography and mass spectrometry were conducted as previously described (Napoli et al., 1986; Koszewski et al., 1988). …
Number of citations: 64 pubs.acs.org
K Makris, HP Bhattoa, E Cavalier, K Phinney… - Clinica Chimica …, 2021 - Elsevier
Vitamin D, an important hormone with a central role in calcium and phosphate homeostasis, is required for bone and muscle development as well as preservation of musculoskeletal …
Number of citations: 44 www.sciencedirect.com
E Kasalová, J Aufartová, LK Krčmová, D Solichová… - Food chemistry, 2015 - Elsevier
Vitamin D plays an important role in calcium metabolism and affects other metabolic pathways. Despite the intense interest in vitamin D, no comprehensive overview addressing the …
Number of citations: 62 www.sciencedirect.com

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